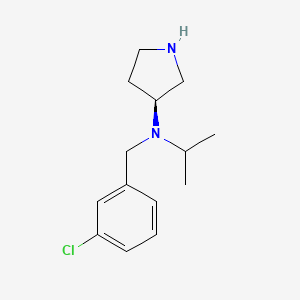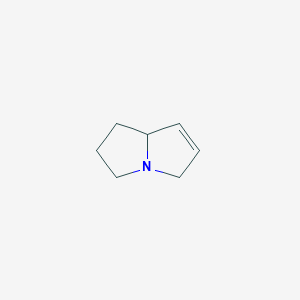
2,3,5,7A-Tetrahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,7A-Tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N. It is a pyrrolizine derivative, which consists of a pyrrole ring fused to a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7A-Tetrahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole derivatives under specific conditions to form the desired pyrrolizine structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,7A-Tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolizine oxides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrrolizine oxides, more saturated pyrrolizine derivatives, and substituted pyrrolizines with various functional groups .
Applications De Recherche Scientifique
2,3,5,7A-Tetrahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5,7A-Tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3,5,7A-Tetrahydro-1H-pyrrolizine can be compared with other similar compounds, such as:
Retronecine: A pyrrolizidine alkaloid with similar structural features but different biological activities.
Heliotridine: Another pyrrolizidine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that differentiate it from other pyrrolizine derivatives .
Propriétés
Formule moléculaire |
C7H11N |
|---|---|
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
2,3,5,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-2-6-8(7)5-1/h1,3,7H,2,4-6H2 |
Clé InChI |
CSNWPSHAZNPDBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


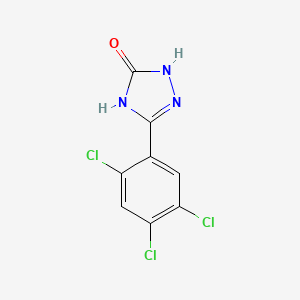
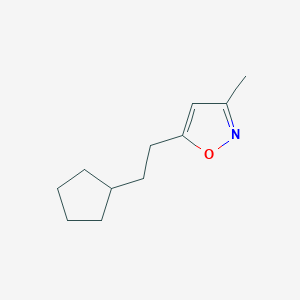
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
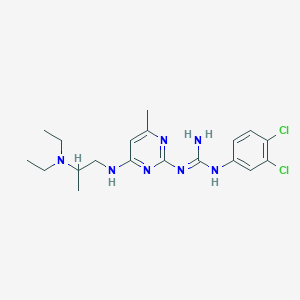
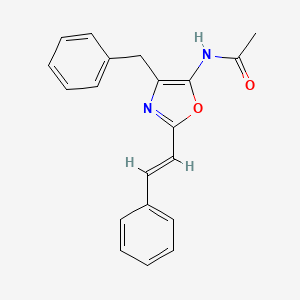
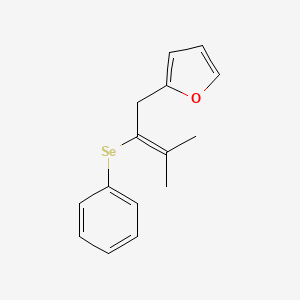
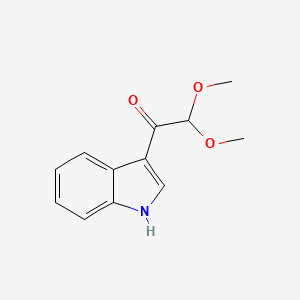
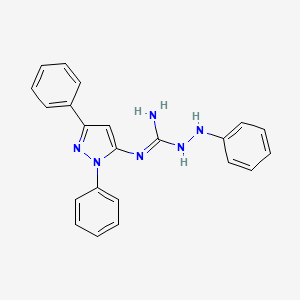
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)


